4-(3,4-Difluorophenyl)butan-1-amine
Overview
Description
4-(3,4-Difluorophenyl)butan-1-amine is a useful research compound. Its molecular formula is C10H13F2N and its molecular weight is 185.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Synthesis
4-(3,4-Difluorophenyl)butan-1-amine and its derivatives have been studied for various chemical reactions and synthesis processes. Aminolysis of certain compounds with various amines, including butan-1-amine, has been explored, revealing that reactions are successful when the amino group is sterically unshielded and the reaction medium has high dielectric permittivity (Novakov et al., 2017). N-tert-butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of amines, indicating a wide range of potential synthetic applications (Ellman et al., 2002). Additionally, a study on the rearrangement of 1-phenylbutane-1,3-diamines via an azetidinium cation intermediate highlighted the transformation of 4-amino-4-phenyl-butan-2-ol, demonstrating the compound's potential in complex chemical transformations (Blakemore et al., 2011).
Material Synthesis and Applications
The compound has been implicated in material synthesis, particularly in the development of hyperbranched polymers for gas separation applications. A study successfully prepared hyperbranched polyimides using a series of monomers including 4-aminophenylamine derivatives, revealing their potential in creating advanced materials (Fang et al., 2000).
Biocatalysis and Pharmaceutical Applications
This compound has also found relevance in biocatalysis and pharmaceuticals. Amine dehydrogenases have been used for biocatalytic reductive amination to access short chiral alkyl amines and amino alcohols, with compounds like 4-aminobutan-1-amine showing high enantioselectivity and conversion rates, indicating the potential for pharmaceutical synthesis (Ducrot et al., 2021). Additionally, a novel series of beta-amino amides incorporating fused heterocycles has been synthesized for the treatment of type 2 diabetes, showcasing the therapeutic potential of such compounds (Kim et al., 2005).
Properties
IUPAC Name |
4-(3,4-difluorophenyl)butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c11-9-5-4-8(7-10(9)12)3-1-2-6-13/h4-5,7H,1-3,6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLXGBLKUSXMIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCCN)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.